

# Application Notes and Protocols for LUNA18 in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**LUNA18** (also known as Paluratide) is an orally bioavailable, macrocyclic peptide that functions as a pan-RAS inhibitor.[1][2] It is designed to treat cancers with RAS gene mutations, which are prevalent in various malignancies, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[3][4] This document provides detailed application notes and protocols for utilizing **LUNA18** in a mouse xenograft model to evaluate its in vivo anti-tumor efficacy.

## **Mechanism of Action**

**LUNA18** inhibits the protein-protein interaction between RAS and guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS).[5] By disrupting this interaction, **LUNA18** prevents the exchange of GDP for GTP on RAS, thereby locking RAS in its inactive state. This, in turn, inhibits downstream signaling through critical oncogenic pathways, including the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways, leading to decreased cancer cell proliferation and tumor growth.[3][5] **LUNA18** has demonstrated the ability to decrease levels of active GTP-KRAS and reduce the phosphorylation of ERK and AKT in cancer cell lines.[3][4]

## **LUNA18** Signaling Pathway Inhibition





Click to download full resolution via product page



Caption: **LUNA18** inhibits the interaction between RAS and SOS, preventing RAS activation and downstream signaling.

## **Data Presentation**

Preclinical studies have demonstrated the anti-tumor activity of **LUNA18** in xenograft models. [4] The following tables provide a template for presenting quantitative data from a representative in vivo efficacy study.

Table 1: In Vivo Anti-Tumor Efficacy of LUNA18 in NCI-H441 Xenograft Model

| Treatment<br>Group | Dose<br>(mg/kg) | Dosing<br>Schedule      | Mean<br>Tumor<br>Volume<br>(mm³) ±<br>SEM (Day<br>21) | Tumor<br>Growth<br>Inhibition<br>(%) (Day 21) | p-value (vs.<br>Vehicle)          |
|--------------------|-----------------|-------------------------|-------------------------------------------------------|-----------------------------------------------|-----------------------------------|
| Vehicle            | -               | p.o., q.d. x 14<br>days | Data not<br>publicly<br>available                     | -                                             | -                                 |
| LUNA18             | 10              | p.o., q.d. x 14<br>days | Data not<br>publicly<br>available                     | Data not<br>publicly<br>available             | Data not<br>publicly<br>available |

Table 2: Body Weight Changes in NCI-H441 Xenograft-Bearing Mice

| Treatment Group | Dose (mg/kg) | Mean Body Weight<br>Change (%) ± SEM<br>(Day 21) | Notes                                          |
|-----------------|--------------|--------------------------------------------------|------------------------------------------------|
| Vehicle         | -            | Data not publicly available                      | No significant body weight loss observed.      |
| LUNA18          | 10           | Data not publicly available                      | No marked body<br>weight loss reported.<br>[4] |



## **Experimental Protocols**

The following protocols provide a detailed methodology for conducting a mouse xenograft study to evaluate the efficacy of **LUNA18**.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for a **LUNA18** mouse xenograft efficacy study.



## **Protocol 1: NCI-H441 Cell Culture and Preparation**

- Cell Line: Human non-small cell lung cancer cell line NCI-H441 (ATCC® HTB-174™), which harbors a KRAS G12V mutation.
- Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
- Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
- Harvesting for Implantation:
  - When cells are approximately 80% confluent, wash with sterile PBS.
  - Detach cells using Trypsin-EDTA.
  - Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
  - Wash the cell pellet twice with sterile, serum-free PBS.
  - Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel® Matrix on ice.
  - Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion (viability should be >95%).
  - Adjust the cell concentration to  $5 \times 10^7$  cells/mL for injection. Keep on ice until implantation.

## Protocol 2: Mouse Xenograft Model Establishment

- Animal Model: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
- Acclimation: Allow mice to acclimate for at least one week upon arrival, with ad libitum access to food and water.
- Implantation:



- Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
- Wipe the right flank with an alcohol pad.
- $\circ$  Inject 100 µL of the cell suspension (containing 5 x 10<sup>6</sup> NCI-H441 cells) subcutaneously into the right flank using a 27-gauge needle.
- Tumor Monitoring:
  - Begin monitoring tumor growth 3-4 days post-implantation.
  - Measure tumor dimensions twice weekly using digital calipers.
  - Calculate tumor volume (TV) using the formula: TV (mm³) = (Length x Width²) / 2.
- Randomization: When tumors reach a mean volume of approximately 100-150 mm<sup>3</sup>, randomize mice into treatment and control groups (n=8-10 mice per group) with similar mean tumor volumes.

## **Protocol 3: LUNA18 Formulation and Administration**

- Formulation (Vehicle Example): While the specific vehicle for LUNA18 is not publicly detailed, a common vehicle for oral administration of peptide-based inhibitors in mice is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween® 80 in sterile water.
  - Note: The optimal vehicle should be determined based on the physicochemical properties of LUNA18.

#### Preparation:

- Calculate the required amount of LUNA18 for the study based on a 10 mg/kg dose and the body weight of the mice.
- Prepare the LUNA18 suspension in the chosen vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mL/kg dosing volume).
- Ensure the formulation is homogenous before each administration.



#### Administration:

- Administer LUNA18 or vehicle orally (p.o.) via gavage once daily (q.d.) for 14 consecutive days.
- The administration volume should be consistent, typically 10 mL/kg of body weight.

## **Protocol 4: Efficacy Evaluation and Animal Monitoring**

- Tumor Volume and Body Weight: Measure tumor volume and mouse body weight twice weekly throughout the study.
- Tumor Growth Inhibition (TGI) Calculation: At the end of the study, calculate the TGI
  percentage using the following formula:
  - TGI (%) = [1 (Mean TV of Treated Group at Endpoint / Mean TV of Control Group at Endpoint)] x 100[1]
- Animal Welfare Monitoring:
  - Observe mice daily for clinical signs of distress, including changes in posture, activity, grooming, and food/water intake.
  - Body weight loss exceeding 20% of the initial weight should be a humane endpoint.
  - Tumor volume should not exceed 2000 mm<sup>3</sup>, or the tumor diameter should not exceed 20 mm in any dimension.
  - Euthanize animals if they reach humane endpoints or at the conclusion of the study.

## Protocol 5: Pharmacodynamic (PD) Biomarker Analysis

- Tumor Collection:
  - At a predetermined time point after the final dose (e.g., 4 hours), euthanize a subset of mice from each group.



Immediately excise the tumors, wash with cold PBS, and snap-freeze in liquid nitrogen.
 Store at -80°C until analysis.

#### Protein Extraction:

- Homogenize the frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate at high speed at 4°C to pellet cellular debris.
- Collect the supernatant and determine the protein concentration using a BCA assay.

#### Western Blotting:

- Denature 20-30 μg of protein from each tumor lysate by boiling in Laemmli sample buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against pERK1/2 (Thr202/Tyr204), total
   ERK1/2, pAKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.[6]
   [7]
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels to assess the pharmacodynamic effect of LUNA18 on the MAPK and PI3K-AKT pathways.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paluratide | C73H105F5N12O12 | CID 166509683 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines PMC [pmc.ncbi.nlm.nih.gov]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for LUNA18 in a
  Mouse Xenograft Model]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12389332#how-to-use-luna18-in-a-mouse-xenograft-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com